molecular formula C14H14N2O B7463696 2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide

2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide

Cat. No.: B7463696
M. Wt: 226.27 g/mol
InChI Key: XBNBOVQBDHAVGP-UHFFFAOYSA-N
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Description

2-Methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are well-regarded for their biological activities and are often used in the development of pharmaceuticals and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide typically involves the reaction of 2-methylquinoline with prop-2-en-1-amine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of dyes, catalysts, and other chemical products.

Mechanism of Action

The mechanism of action of 2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, it may inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-N-prop-2-enylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-8-15-14(17)12-9-10(2)16-13-7-5-4-6-11(12)13/h3-7,9H,1,8H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNBOVQBDHAVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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